Ethyl 3-(4-fluorophenyl)-5-(4-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Introduction to Thieno[3,4-d]Pyridazine Derivatives in Modern Medicinal Chemistry
Thieno[3,4-d]pyridazines are fused heterocyclic systems comprising a thiophene ring annulated to a pyridazine ring. Their unique electronic configuration and ability to interact with biological targets have made them pivotal in developing therapeutics for conditions ranging from inflammation to neurological disorders.
Nomenclature and Structural Classification of Ethyl 3-(4-Fluorophenyl)-5-(4-Methoxybenzamido)-4-Oxo-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate
IUPAC Name Breakdown
The systematic name reflects the compound’s intricate architecture:
- Ethyl : Indicates the ethyl ester group at position 1.
- 3-(4-Fluorophenyl) : A fluorine-substituted phenyl group at position 3 of the thieno[3,4-d]pyridazine core.
- 5-(4-Methoxybenzamido) : A methoxy-substituted benzamide moiety at position 5.
- 4-Oxo-3,4-dihydro : A ketone group at position 4, with partial saturation between positions 3 and 4.
Structural Features
The compound’s molecular formula is C₂₃H₁₇FN₄O₅S , with a molecular weight of 492.47 g/mol . Key structural attributes include:
- Fused Bicyclic Core : A thieno[3,4-d]pyridazine system (Figure 1), where the thiophene ring (positions 1–5) shares two adjacent atoms with the pyridazine ring (positions 3–6).
- Substituent Effects :
- The 4-fluorophenyl group enhances lipophilicity and modulates electron density via its electron-withdrawing fluorine atom.
- The 4-methoxybenzamido moiety introduces hydrogen-bonding capabilities through its amide and methoxy groups.
- Crystallographic Data : X-ray diffraction studies of analogous compounds reveal planar geometries at the pyridazine ring, with dihedral angles of 15–25° between substituents.
Table 1: Comparative Structural Properties of Thieno[3,4-d]Pyridazine Derivatives
Historical Evolution of Thienopyridazine Scaffolds in Drug Discovery
Early Developments (1980s–2000s)
Initial research focused on dihydropyridazinones , such as 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one, synthesized via domino hydrohydrazination reactions. These compounds demonstrated moderate analgesic and anti-inflammatory activities but lacked metabolic stability due to their saturated rings.
Advances in Fused Systems (2010s)
The introduction of thieno[3,4-d]pyridazinones in the 2010s marked a turning point. Key milestones include:
- Microwave-Assisted Synthesis : Khadijah Al-Zaydi’s 2010 work optimized solvent-free synthesis under microwave irradiation, achieving >90% yields of thieno[3,4-d]pyridazinones in 30 minutes.
- Sulfonamide Hybrids : Rathish et al. (2014) fused benzenesulfonamide groups to pyridazinones, enhancing COX-2 inhibition (e.g., compound 45 , IC₅₀ = 0.8 μM).
Table 2: Key Milestones in Thienopyridazine Scaffold Development
Modern Applications (2020s)
Recent studies exploit the scaffold’s adaptability:
- Neurotropic Derivatives : Pyrazol-1-yl-substituted analogs exhibit anticonvulsant activity (ED₅₀ = 24–44 mg/kg) by antagonizing pentylenetetrazole-induced seizures.
- Dual-Target Inhibitors : Compounds like 44 (Figure 3) inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), showing promise in treating neuroinflammation.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-[(4-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O5S/c1-3-32-23(30)19-17-12-33-21(25-20(28)13-4-10-16(31-2)11-5-13)18(17)22(29)27(26-19)15-8-6-14(24)7-9-15/h4-12H,3H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNAPENUWUNJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-fluorophenyl)-5-(4-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thienopyridazine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thieno[3,4-d]pyridazine core : This bicyclic structure is known for its diverse biological activity.
- Substituents : The presence of a fluorophenyl group and a methoxybenzamido group enhances its chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
- Antioxidant Activity : Some studies suggest that it exhibits antioxidant properties, potentially reducing oxidative stress in cells.
Antimicrobial Properties
Research indicates that the compound possesses significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.125 mg/ml |
| Staphylococcus aureus | 0.073 mg/ml |
| Klebsiella pneumoniae | 0.109 mg/ml |
These findings suggest that the compound could serve as a lead for developing new antibiotics amid rising multidrug resistance .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity, with LC50 values ranging from 280 to 765 μg/ml depending on the cell line tested. Notably, it showed more potent activity than standard chemotherapeutic agents like etoposide .
Case Studies
- Antimicrobial Activity Study : A study conducted on the antibacterial efficacy of this compound revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized standard broth dilution methods to determine MIC values and found that the compound's activity was comparable to existing antibiotics .
- Cytotoxicity Assessment : In another investigation focusing on cancer cell lines, this compound was shown to induce apoptosis in treated cells. Flow cytometry analysis confirmed an increase in early apoptotic markers following treatment with the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with four structurally related analogs (Table 1), highlighting substituent variations, synthesis yields, and biological implications.
Table 1: Structural and Functional Comparison
Impact of Substituent Variations
Position 3 (Aryl Group):
- 4-Fluorophenyl (Target Compound): The fluorine atom enhances metabolic stability and modulates electron density, favoring interactions with hydrophobic pockets .
- 4-Chlorophenyl (Compound 66 ) : Chlorine’s larger atomic radius compared to fluorine may introduce steric hindrance, though its similar electronegativity maintains electronic effects.
Position 5 (Amide/Amino Group):
- 4-Methoxybenzamido (Target Compound): The methoxy group improves solubility via polarity and may participate in hydrogen bonding. This contrasts with the trifluoromethyl group in Analog , which increases lipophilicity but reduces solubility.
- Methylamino (Compound 66 ): The basic amino group could enhance solubility in acidic environments but may reduce stability under oxidative conditions.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be optimized?
The synthesis typically involves three key steps:
- Core formation : Cyclization of thiophene and pyridazine precursors under acidic or basic conditions (e.g., using ethyl acetoacetate and thiosemicarbazide intermediates) .
- Substituent introduction : Sequential functionalization via nucleophilic substitution or amidation (e.g., coupling 4-methoxybenzoyl chloride to the amino group on the pyridazine ring) .
- Esterification : Ethyl ester formation at the carboxylate position using ethanol under reflux . Critical conditions include solvent choice (toluene or DCM), temperature control (reflux at 80–110°C), and catalyst use (e.g., acetic acid for amidation) .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and electronic environments .
- Mass spectrometry (HRMS) for molecular weight validation .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% is typical for research-grade material) .
- X-ray crystallography (if single crystals are obtainable) to resolve 3D conformation and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the 4-methoxybenzamido group?
Yield optimization requires:
- Pre-activation of the carboxylic acid : Use coupling agents like EDCl/HOBt to facilitate amide bond formation .
- Solvent screening : Polar aprotic solvents (DMF or DMSO) improve solubility of aromatic intermediates .
- Stoichiometric adjustments : A 1.2–1.5 molar excess of 4-methoxybenzoyl chloride ensures complete conversion .
Q. What structure-activity relationship (SAR) insights exist for analogs with varying substituents on the phenyl rings?
Comparative studies of analogs reveal:
- Fluorophenyl position : 4-F substitution enhances metabolic stability compared to 3-F analogs due to reduced CYP450 interactions .
- Methoxy vs. nitro groups : Methoxy improves solubility but reduces kinase inhibition potency, while nitro groups increase electrophilicity and reactivity .
- Thieno ring modifications : Bromine substitution at the 5-position (e.g., 4-bromobenzamido analogs) enhances antitumor activity in MCF-7 cell lines (IC₅₀ = 2.1 µM vs. 8.3 µM for the methoxy variant) .
Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
Contradictions arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
- Compound stability : Perform stability tests under assay conditions (pH, temperature) to rule out degradation .
- Computational validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and cross-validate with experimental IC₅₀ .
Q. What methodologies are recommended for identifying the compound’s primary biological targets?
- Kinase profiling panels : Broad-spectrum screening against 100+ kinases (e.g., DiscoverX) to identify inhibition hotspots .
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates .
- Transcriptomic analysis : RNA-seq of treated vs. untreated cells to map pathway perturbations (e.g., apoptosis or DNA repair) .
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
- Docking simulations : Use Crystal structures of CYP3A4 (PDB ID: 4NY4) to assess binding poses and metabolic sites .
- QSAR models : Train algorithms on datasets of known CYP substrates/inhibitors to predict clearance rates .
Q. What strategies mitigate instability during long-term storage or under physiological conditions?
- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis of the ester group .
- Buffered solutions : Use PBS (pH 7.4) with 10% DMSO for in vitro studies to maintain solubility and stability .
Q. How can enantiomeric purity be achieved if chiral centers are present?
- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Daicel Chiralpak IC) .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key cyclization steps .
Q. What mechanistic studies elucidate the compound’s role in inducing apoptosis?
- Caspase-3/7 activation assays : Luminescent substrates (e.g., Caspase-Glo®) to quantify enzymatic activity .
- Mitochondrial membrane potential : JC-1 dye staining to assess depolarization via flow cytometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
